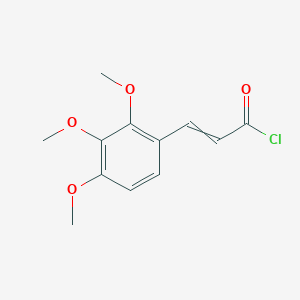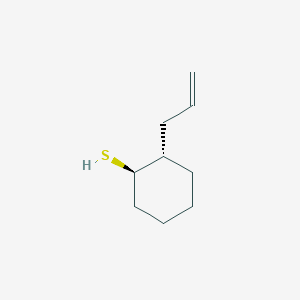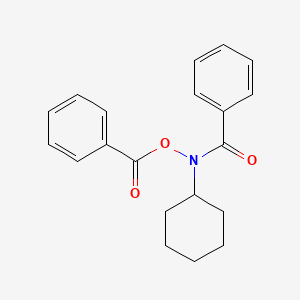![molecular formula C16H19N3O5S B14495523 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine CAS No. 65251-19-6](/img/structure/B14495523.png)
N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid is a compound known for its fluorescent properties. It is often used as a fluorescent probe in various scientific applications due to its ability to detect specific ions and molecules through fluorescence quenching or enhancement .
準備方法
The synthesis of 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid typically involves the reaction of dansyl chloride with glycine . The reaction is carried out in a HEPES buffer (20 mM, pH 6.7), where the dansyl chloride reacts with the amino group of glycine to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The sulfonamido group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to detect metal ions like mercury (Hg2+) in environmental samples.
Biology: Employed in biological assays to study protein interactions and cellular processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of sensors for environmental monitoring and quality control.
作用機序
The mechanism by which 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid exerts its effects involves fluorescence quenching or enhancement. The compound interacts with specific ions or molecules, leading to changes in its fluorescence properties. This interaction can be studied using techniques like mass spectrometry and NMR analysis to understand the molecular targets and pathways involved .
類似化合物との比較
Similar compounds to 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid include other dansyl-based fluorescent probes. These compounds share similar fluorescent properties but may differ in their sensitivity and specificity towards different analytes. For example, dansyl chloride and its derivatives are commonly used in various fluorescent assays . The uniqueness of 2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetic acid lies in its ability to detect specific ions like mercury (Hg2+) through both fluorescence quenching and enhancement .
特性
CAS番号 |
65251-19-6 |
|---|---|
分子式 |
C16H19N3O5S |
分子量 |
365.4 g/mol |
IUPAC名 |
2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-19(2)13-7-3-6-12-11(13)5-4-8-14(12)25(23,24)18-9-15(20)17-10-16(21)22/h3-8,18H,9-10H2,1-2H3,(H,17,20)(H,21,22) |
InChIキー |
WVCXDDISXBUDDC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)













